3-({4-[chloro(difluoro)methoxy]phenyl}amino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the benzofuran class of compounds. . This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE include other benzofuran derivatives and related heterocyclic compounds such as indole and quinoline derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorodifluoromethoxy and dimethoxy groups, along with the benzofuran core, contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H14ClF2NO5 |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-[4-[chloro(difluoro)methoxy]anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14ClF2NO5/c1-23-12-8-7-11-13(14(12)24-2)16(22)25-15(11)21-9-3-5-10(6-4-9)26-17(18,19)20/h3-8,15,21H,1-2H3 |
InChI Key |
MTTITPQTOOZRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)OC(F)(F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.